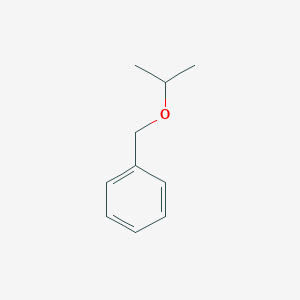

(Isopropoxymethyl)benzene

CAS No.: 937-54-2

Cat. No.: VC13299742

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937-54-2 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | propan-2-yloxymethylbenzene |

| Standard InChI | InChI=1S/C10H14O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | NTUCQKRAQSWLOP-UHFFFAOYSA-N |

| SMILES | CC(C)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)OCC1=CC=CC=C1 |

Introduction

Structural and Chemical Identity

The molecular formula of (isopropoxymethyl)benzene is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. Its structure consists of a benzene ring bonded to a methyl group that is further ether-linked to an isopropyl group. This configuration imparts both aromatic stability and ether-like reactivity.

Stereoelectronic Properties

The isopropoxymethyl group introduces steric hindrance due to the branched isopropyl moiety, which influences reaction kinetics in substitution or oxidation processes . The ether oxygen atom participates in hydrogen bonding, affecting solubility in polar solvents .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹) .

-

NMR:

Synthesis and Industrial Applications

Synthetic Routes

While no direct synthesis is documented in the provided sources, analogous alkylation methods for cumene (CAS 98-82-8) offer insights. The patent CN103664493A describes propylene alkylation of benzene using zeolite catalysts under controlled desulfurization. Adapting this approach:

-

Friedel-Crafts Alkylation:

Benzene reacts with chloromethyl isopropyl ether (Cl-CH₂-O-CH(CH₃)₂) in the presence of AlCl₃.Challenges include regioselectivity and byproduct formation.

-

Etherification Followed by Coupling:

Benzyl alcohol undergoes Williamson ether synthesis with isopropyl bromide:

Industrial Relevance

The compound’s potential uses align with cumene and p-cymene applications :

-

Solvents: Low polarity (logP ≈ 3.5–4.0) suits non-aqueous formulations.

-

Perfumery: Ethers often contribute to fragrances due to mild, aromatic odors .

-

Pharmaceutical Intermediates: Ether linkages are common in prodrug designs.

Physicochemical Properties

Extrapolating from p-cymene (CAS 99-87-6) :

| Property | Value (Estimated) |

|---|---|

| Boiling Point | 190–210°C |

| Density (25°C) | 0.89–0.92 g/mL |

| Refractive Index (n²⁰/D) | 1.485–1.500 |

| Flash Point | 70–80°C |

| Water Solubility | <0.1 g/L |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume